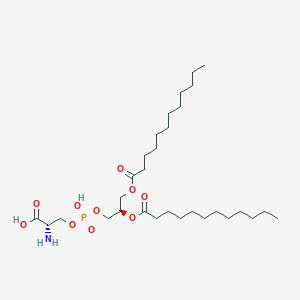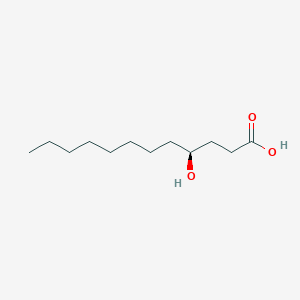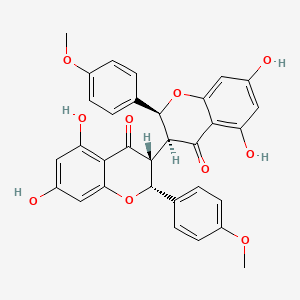
Isochamaejasmenin B
Übersicht
Beschreibung
Isochamaejasmenin B is a biflavonoid that consists of two units of 5,7-dihydroxy-4'-methoxyflavanone attached at the C-3 position (the meso-isomer). Isolated from Stellera chamaejasme, it exhibits antimitotic and antifungal activity. It has a role as an antifungal agent, an antimitotic and a plant metabolite. It is a biflavonoid, a hydroxyflavanone, a ring assembly and a member of 4'-methoxyflavanones.
Wissenschaftliche Forschungsanwendungen
Antifungal-Aktivität
Isochamaejasmenin B wurde als antifungales Mittel identifiziert. Es kann das Wachstum verschiedener Pilzarten hemmen, was es zu einer wertvollen Verbindung für die Untersuchung von Pilzinfektionen und die Entwicklung von antimykotischen Behandlungen macht .
Antimitische Eigenschaften
Diese Verbindung zeigt antimitotische Aktivität, d. h. sie kann die Zellteilung stören. Diese Eigenschaft ist besonders nützlich in der Krebsforschung, wo die Kontrolle der Proliferation von Krebszellen ein primäres Ziel ist. Die Fähigkeit von this compound, die Mitose zu hemmen, kann genutzt werden, um das Tumorwachstum zu untersuchen und möglicherweise Antikrebstherapien zu entwickeln .
Pflanzenmetabolitenforschung
Als Pflanzenmetabolit, der in Stellera chamaejasme vorkommt, wird this compound in botanischen Studien verwendet, um die Pflanzenbiologie und -ökologie zu verstehen. Seine Rolle bei den Abwehrmechanismen von Pflanzen gegen Krankheitserreger kann ein Schwerpunkt der Forschung in den Agrarwissenschaften sein .
Glioblastombehandlung
Die Forschung hat die Verwendung von this compound bei der Behandlung von Glioblastom-Zelllinien untersucht. Seine Wirksamkeit bei der Beseitigung der Aggregationsansammlung, einem charakteristischen Merkmal von intrakraniellen Tumoren, macht es zu einem vielversprechenden Kandidaten für die Entwicklung von Behandlungen gegen diese aggressive Form von Hirntumoren .
Oxidativer Stress und Zellproliferation
This compound ist an biologischen Prozessen beteiligt, die mit oxidativem Stress und Zellproliferation zusammenhängen. Diese Prozesse sind entscheidend für das Verständnis der Entwicklung von Krankheiten und des Alterungsprozesses. Die Auswirkungen der Verbindung auf diese biologischen Pfade sind für die therapeutische Forschung von Bedeutung .
Zellinvasion und -migration
Die Auswirkungen der Verbindung auf die Zellinvasion und -migration sind ein weiteres interessantes Gebiet. Diese Zellverhaltensweisen sind entscheidend für die Untersuchung von Metastasen bei Krebs. Durch das Verständnis, wie this compound diese Prozesse beeinflusst, können Forscher Einblicke in die Mechanismen der Krebsausbreitung gewinnen und Strategien zu ihrer Bekämpfung entwickeln .
Wirkmechanismus
Target of Action
Isochamaejasmenin B is a biflavonoid that exhibits antimitotic and antifungal activity . It has been suggested that it forms stable complexes with the enzyme cystathionine β-synthase (CBS) , which is implicated in the trans-sulfuration pathway and is a target to combat different pathologies including cancers .
Mode of Action
It is known to inhibit cell division (mitosis), which is a crucial process for the growth and reproduction of cells . It also suppresses the ability of fungi to grow or reproduce, thereby exhibiting its antifungal properties .
Biochemical Pathways
This compound is involved in the trans-sulfuration pathway through its interaction with CBS . This pathway is crucial for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway by this compound could lead to the inhibition of cell division and fungal growth .
Result of Action
This compound’s antimitotic and antifungal activities result in the inhibition of cell division and fungal growth . This could potentially lead to the death of cancer cells or fungi, thereby treating conditions such as cancer or fungal infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment could potentially affect the binding of this compound to its target, CBS . Additionally, factors such as pH and temperature could also influence the stability and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Isochamaejasmenin B plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a potential inhibitor of cystathionine β-synthase (CBS), an enzyme involved in the trans-sulfuration pathway . This compound binds to a specific cavity in CBS, inhibiting its activity and thereby affecting the metabolism of homocysteine and the generation of hydrogen sulfide . Additionally, this compound exhibits antifungal activity by inhibiting the growth of Pyricularia oryzae .
Cellular Effects
This compound influences various cellular processes, including cell division and fungal growth. It has been shown to have potent antimitotic activity, disrupting the mitotic spindle formation and thereby inhibiting cell division . This compound also affects cell signaling pathways by inhibiting CBS, which plays a role in the metabolism of homocysteine . Furthermore, this compound has been observed to impact gene expression related to cell cycle regulation and antifungal defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to CBS, inhibiting its enzymatic activity and disrupting the trans-sulfuration pathway . This inhibition leads to a decrease in the production of cystathionine and hydrogen sulfide, which are crucial for cellular metabolism . Additionally, this compound interferes with the formation of the mitotic spindle, preventing proper cell division and leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antimitotic and antifungal activities over extended periods . Degradation of this compound can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can lead to sustained inhibition of cell division and fungal growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antimitotic and antifungal activities without causing adverse effects . At high doses, this compound can lead to toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve its biochemical effects .
Metabolic Pathways
This compound is involved in the trans-sulfuration pathway, interacting with CBS to inhibit its activity . This inhibition affects the metabolism of homocysteine, leading to a decrease in the production of cystathionine and hydrogen sulfide . This compound also influences other metabolic pathways related to cell cycle regulation and antifungal defense .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound accumulates in the cytoplasm and nucleus, where it exerts its antimitotic and antifungal effects . This compound’s localization within cells is influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is crucial for its activity, as it allows this compound to interact with key biomolecules involved in cell division and antifungal defense . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments .
Eigenschaften
IUPAC Name |
(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31-,32+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-WVKQWSHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isochamaejasmenin B and where is it found?
A1: this compound is a naturally occurring compound classified as a C-3/C-3'' biflavanone. It was first isolated from the roots of the Stellera chamaejasme plant [].
Q2: Are there any computational studies exploring this compound?
A3: While there is no mention of computational studies specifically on this compound in the provided abstracts, there is research on a related compound, Sikokianin C. A molecular docking study investigated the binding of Sikokianin C, also a C-3/C-3″-biflavanone, to cystathionine β-synthase []. This suggests that computational techniques could be applied to this compound in the future to explore its potential interactions with biological targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)



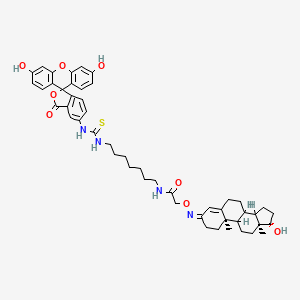
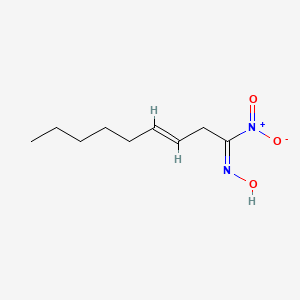
![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)

![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)
![7-ethyl-7-hydroxy-14-(4-methylhexahydro-1-pyrazinylmethyl)-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione with trifluoroaceticacid](/img/structure/B1244058.png)
